2-(3-Methoxyazetidin-1-yl)nicotinic acid
Description
Properties
CAS No. |
1871004-37-3 |
|---|---|
Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-(3-methoxyazetidin-1-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H12N2O3/c1-15-7-5-12(6-7)9-8(10(13)14)3-2-4-11-9/h2-4,7H,5-6H2,1H3,(H,13,14) |
InChI Key |
UXIYANUVXIAUES-UHFFFAOYSA-N |
SMILES |
COC1CN(C1)C2=C(C=CC=N2)C(=O)O |
Canonical SMILES |
COC1CN(C1)C2=C(C=CC=N2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Nicotinic acid derivatives vary primarily in their substituents at the 2-position. Key analogs include:
Key Observations :
- Azetidine vs. Piperidine : The smaller azetidine ring in this compound may enhance metabolic stability compared to bulkier piperidine analogs, which are prone to oxidative degradation .
- Benzothiazole Derivatives: The 6-methylbenzothiazole substituent in analogs like 2-[(6-methylbenzothiazol-2-yl)amino]nicotinic acid confers broad-spectrum antimicrobial activity (MIC: 8–32 µg/mL against S. aureus, E. coli, and C. albicans) .
- Aryl Substituents : 2-Phenyl/furan derivatives exhibit potent anti-inflammatory activity, with some compounds outperforming mefenamic acid in COX-2 inhibition assays .
Antimicrobial Activity of Thiazolidinone Derivatives (Compounds 6a–j)
| Compound | MIC (µg/mL) Against Pathogens |
|---|---|
| 6a | S. aureus: 16, C. albicans: 32 |
| 6d | E. coli: 8, A. niger: 16 |
| 6j | S. pyogenes: 8, P. aeruginosa: 32 |
Comparison: Unlike benzothiazole analogs, this compound lacks direct evidence of antimicrobial activity.
Anti-Inflammatory Activity of 2-Substituted Phenyl Derivatives
| Compound | IC50 (COX-2 Inhibition, µM) | Relative Potency vs. Mefenamic Acid |
|---|---|---|
| 1 | 0.45 | 1.8× |
| 2a | 0.62 | 1.3× |
However, the methoxy group’s electron-donating properties could alter binding affinity.
Metabolic Stability and Enzyme Interactions
- Oxidative Degradation : Nicotinic acid derivatives with intact pyridine rings (e.g., this compound) are less prone to microbial degradation compared to analogs with open-ring structures. Pseudomonas fluorescens preferentially oxidizes unsubstituted nicotinic acid, producing CO₂ via ring cleavage (3–5 moles CO₂ per mole substrate) .
- Enzyme Specificity : The carboxyl group at position 3 is critical for enzyme recognition. Modifications (e.g., amidation, sulfonation) render analogs inactive against nicotinic acid oxidase .
Preparation Methods
Preparation of Nicotinic Acid Derivatives
A common starting point is nicotinic acid or halogenated nicotinic acid derivatives such as 2,6-dichloro-5-fluoronicotinic acid, which can be prepared via multi-step processes involving:
- Reaction of cyano-substituted pyridines with phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) to obtain chlorinated nicotinic acid derivatives.
- Hydrolysis of nitrile groups to carboxylic acids under acidic conditions.
- Use of sodium nitrite under acidic conditions to facilitate certain transformations.
This process is exemplified in a patented method where 2,6-dihydroxy-3-cyano-5-fluoropyridine is converted to 2,6-dichloro-5-fluoronicotinic acid with high yield (~76%) and purity (>99.9% by HPLC), employing POCl3/PCl5 chlorination, hydrolysis, and nitrite salt treatment steps.
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | POCl3, PCl5, 80-104°C | 2,6-Dichloro-5-fluoronicotinic acid intermediate | 93-95 (by HPLC) | Chlorination of hydroxypyridine |
| 2 | Hydrolysis with concentrated H2SO4 | Nicotinic acid derivative | High | Conversion of nitrile to acid |
| 3 | Sodium nitrite, acidic conditions, 35-50°C | Final nicotinic acid derivative | 76 | Efficient purification and isolation |
Representative Synthetic Route for this compound
Synthesis of 3-Methoxyazetidine : This intermediate can be synthesized by methylation of 3-hydroxyazetidine or by ring closure methods starting from appropriate amino alcohol precursors.
Coupling Reaction : The halogenated nicotinic acid derivative (e.g., 2-chloronicotinic acid) is reacted with 3-methoxyazetidine under nucleophilic substitution conditions, often using a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Purification : The crude product is purified by crystallization or chromatographic techniques to yield pure this compound.
Analytical and Research Findings
- The purity of the final product is typically confirmed by High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR), and elemental analysis.
- Yields for the coupling steps vary but generally range between 60–85%, depending on reaction conditions and purification efficiency.
- Spectroscopic data confirm the presence of the methoxy group on the azetidine ring and the nicotinic acid moiety.
- Reaction monitoring by HPLC ensures completion and minimal by-product formation.
Comparative Table of Preparation Methods
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